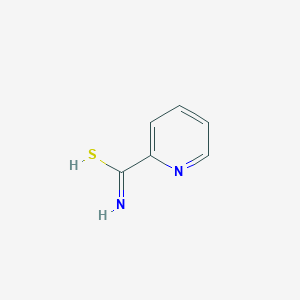

pyridine-2-carboximidothioic acid

Beschreibung

Pyridine-2-carboximidothioic acid is a sulfur-containing derivative of pyridine-2-carboxylic acid (picolinic acid). The compound is structurally related to thioamide derivatives, such as N-phenylpyridine-2-carboximidothioic acid (synonym in ), which exhibit diverse applications in medicinal and synthetic chemistry .

Eigenschaften

IUPAC Name |

pyridine-2-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2-carboximidothioic acid typically involves the reaction of pyridine-2-carboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction scheme is as follows:

Starting Materials: Pyridine-2-carboxylic acid and thiourea.

Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization to obtain the product.

Industrial Production Methods

In an industrial setting, the production of pyridine-2-carboximidothioic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine-2-carboximidothioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups, such as amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pyridine-2-carboximidothioic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which pyridine-2-carboximidothioic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-carboxylic Acid (Picolinic Acid)

- Molecular Formula: C$6$H$5$NO$_2$ .

- Functional Group : Carboxylic acid (-COOH).

- Properties :

Pyridine-2-carboximidothioic Acid

- Inferred Formula : C$6$H$6$N$_2$S.

- Functional Group : Carboximidothioic acid (-C(=S)-NH$_2$).

- Properties: Reduced water solubility compared to picolinic acid due to the hydrophobic thioamide group. Enhanced nucleophilicity at sulfur, enabling participation in cyclocondensation or metal-binding reactions. Potential bioactivity inferred from structurally related thioamides (e.g., CHEMBL-listed derivatives) .

N-Phenylpyridine-2-carboximidothioic Acid

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Molecular Formula : C$6$H$5$ClN$2$O$2$ .

- Functional Group : Pyrimidine ring with chloro, methyl, and carboxylic acid groups.

- Properties: Distinct heterocyclic core (pyrimidine vs. pyridine) influences electronic and steric properties.

Comparative Data Table

Catalytic Performance

Pyridine-2-carboxylic acid demonstrates superior catalytic efficiency in multicomponent reactions, such as synthesizing pyrazolo[3,4-b]pyridines, due to its ability to stabilize intermediates via hydrogen bonding . In contrast, pyridine-2-carboximidothioic acid’s sulfur atom may facilitate nucleophilic attacks or metal coordination, but its catalytic utility remains underexplored in the provided literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.